molecular formula C5H8Cl2O2 B110380 1-Chloro-2-methylpropyl chloroformate CAS No. 92600-11-8

1-Chloro-2-methylpropyl chloroformate

Cat. No. B110380
CAS RN: 92600-11-8
M. Wt: 171.02 g/mol
InChI Key: BOGLZTPABVHWDD-UHFFFAOYSA-N
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Description

1-Chloro-2-methylpropyl chloroformate is a chemical compound that is not directly studied in the provided papers. However, related compounds and reactions are discussed, which can provide insights into its chemical behavior. For instance, 2-chloro-2-methylpropane is mentioned as a reactant in an SN1 ionization reaction in an ionic liquid environment . This suggests that 1-chloro-2-methylpropyl chloroformate may also undergo similar ionization or substitution reactions under appropriate conditions.

Synthesis Analysis

The synthesis of related chloroformates is described in one of the papers, where chloroformates are generated in situ from a chloroform solution containing a primary alkyl alcohol upon photo-irradiation . This method could potentially be adapted for the synthesis of 1-chloro-2-methylpropyl chloroformate by using 2-methylpropanol as the starting alcohol.

Molecular Structure Analysis

The molecular structure of 1-chloro-2-methylpropane, a related compound, has been determined through a combination of electron diffraction and microwave spectroscopy . The data revealed the presence of different conformers, with the symmetric PH conformer being the most stable. This information could be extrapolated to predict the molecular structure of 1-chloro-2-methylpropyl chloroformate, which may also exhibit conformational isomerism.

Chemical Reactions Analysis

The thermal decomposition of 2-methylbutyl chloroformate, which is structurally similar to 1-chloro-2-methylpropyl chloroformate, involves a 1,3-hydride shift leading to the formation of 2-chloro-3-methylbutane . This suggests that 1-chloro-2-methylpropyl chloroformate might undergo similar decomposition reactions under thermal conditions.

Physical and Chemical Properties Analysis

While the physical properties of 1-chloro-2-methylpropyl chloroformate are not directly reported, the crystal structure and physical properties of 1,1,1,2-tetrachloro-2-methylpropane provide some context. This compound is cubic at room temperature and undergoes a phase transition upon cooling and heating . Such data can be useful in understanding the physical state and stability of chloroformates under different temperature conditions.

Scientific Research Applications

Methyl Chloroform and Central Nervous System Depression

Methyl chloroform, a related compound to 1-Chloro-2-methylpropyl chloroformate, can lead to central nervous system depression when absorbed excessively. This has been observed in cases of accidental vapor exposure (Stewart, 1971).

Atmospheric Studies

The presence of methyl chloroform in both northern and southern hemispheres has been linked to industrial releases from its use as a cleaning agent and solvent. Its interaction with OH radicals in the atmosphere highlights its impact on atmospheric chemistry (Lovelock, 1977).

Proton Magnetic Resonance Studies

Research in proton magnetic resonance in substances like methyl chloroform has contributed to understanding the behavior of CH3 groups in various materials. This understanding is crucial in fields like material science and chemistry (Powles & Gutowsky, 1953).

Synthesis of Nitrilium Salts

The reaction of nitriles with chloroformates, including butyl chloroformate, leads to the formation of various nitrilium salts. These compounds have potential applications in organic synthesis and pharmaceuticals (Shrestha‐Dawadi & Jochims, 1993).

Enhancing Material Properties

Chloroform has been used to improve the properties of materials like poly(3-hexylthiophene) in transistors. Its boiling point plays a role in the crystallization process during the spin-coating of films, affecting field-effect mobilities (Chang et al., 2004).

Global Emissions and Environmental Impact

The detailed breakdown of emission rates of methyl chloroform, due to its use as an industrial solvent, is important for understanding its environmental impact and for informing policy decisions related to atmospheric health (Midgley & Mcculloch, 1995).

Safety And Hazards

This compound is considered hazardous. It is flammable and can cause severe skin burns and eye damage. It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

(1-chloro-2-methylpropyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGLZTPABVHWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(OC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369851
Record name 1-Chloro-2-methylpropyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-methylpropyl chloroformate

CAS RN

92600-11-8
Record name Carbonochloridic acid, 1-chloro-2-methylpropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92600-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-methylpropyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
GL Allsop, JS Carey, S Joshi, P Leong… - … Process Research & …, 2020 - ACS Publications
… Succinate ester 8 was produced in 3 steps from 1-chloro-2-methylpropyl chloroformate. In this second route, racemic succinate ester 8 was reacted with R-baclofen to produce …
Number of citations: 2 pubs.acs.org
MAM Subbaiah, NA Meanwell, JF Kadow… - Journal of Medicinal …, 2018 - ACS Publications
… Compound 4 was treated with 1-chloro-2-methylpropyl chloroformate (38) to afford crude product 12 which, due to modest stability, was immediately subjected to O-alkylation with N-Boc…
Number of citations: 11 pubs.acs.org
AR Pagano - 1994 - search.proquest.com
… from SNPE, while 1-chloropropyl chloroformate (1699) and 1-chloro-2-methylpropyl chloroformate (1799) were prepared from the aldehydes and phosgene by the standard …
Number of citations: 2 search.proquest.com
M AM Subbaiah, L Subramani, T Ramar… - Journal of Medicinal …, 2022 - ACS Publications
… mL, 3.55 mmol) was added to a stirred solution of 1 (0.5 g, 0.709 mmol) in CH 2 Cl 2 (10 mL), the reaction mixture was cooled in an ice bath, and 1-chloro-2-methylpropyl chloroformate (…
Number of citations: 3 pubs.acs.org
R Lal, J Sukbuntherng, EHL Tai, S Upadhyay… - … of Pharmacology and …, 2009 - ASPET
… 1-Chloro-2-methylpropyl chloroformate was reacted with sodium methylthiolate, resulting in the formation of O-(1-chloroisobutoxy)-S-methyl thiocarbonate. This product was then …
Number of citations: 125 jpet.aspetjournals.org
S Gnanaselvan, T Sivaraman - Journal of Applied Pharmaceutical …, 2020 - japsonline.com
Snake venoms are a complex blend of enzymes and proteins/peptides depicting diverse pharmacological properties. Snakebite envenomation causes considerable morbidity and …
Number of citations: 4 japsonline.com
P Pierrat, D Kereselidze, P Wehrung, G Zuber… - Pharmaceutical …, 2013 - Springer
… This compound (2.08 g, 65%) was obtained as a clear oil from dodecanol, pyridine and 1-chloro-2-methylpropyl chloroformate, following the same procedure as described for the …
Number of citations: 12 link.springer.com
P Pierrat, A Casset, P Didier, D Kereselidze… - …, 2016 - Wiley Online Library
… Conjugate 4: Intermediate 1-chloro-2-methylpropyl carbonate 11 (2.58 g, 96 %) was prepared from 7 (2.00 g, 5.40 mmol) and 1-chloro-2-methylpropyl chloroformate (884 μL, 5.94 mmol…

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